molecular formula C8H11N5O2 B1478878 5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1865275-53-1

5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478878
CAS No.: 1865275-53-1
M. Wt: 209.21 g/mol
InChI Key: PPXMJMURANOHAL-UHFFFAOYSA-N
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Description

The compound “5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. Pyrroles are important in the field of organic chemistry as they are part of many larger, bioactive molecules .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including N-substitution, metal-catalyzed conversion of primary diols and amines to pyrroles, and reactions with electrophilic olefins .

Scientific Research Applications

Cycloaddition Reactions

Tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones are utilized in (3+2) cycloaddition reactions to construct tricyclic structures condensed at the C(4)–N(5) bond. These reactions involve azomethine ylides and maleimides to form heterocycles, showcasing the compound's versatility in synthesizing complex organic frameworks (Medvedeva & Shikhaliev, 2016).

Photophysical Properties

Symmetrically substituted derivatives of diketopyrrolopyrrole, a closely related structure, have been synthesized to explore their photophysical properties. These derivatives exhibit red-shifted absorption and emission bands, indicating potential applications in optoelectronic materials and biological systems due to their enhanced water solubility and optical characteristics (Zhang et al., 2014).

Polymer Semiconductors

Diketopyrrolopyrrole-based polymers, utilizing the pyrrolo[3,4-c]pyrrole-1,3-dione framework, have shown promising applications in organic thin film transistors. These materials exhibit high levels of charge transport performance, highlighting the potential of pyrrolo[3,4-c]pyrrole derivatives in electronic devices (Guo, Sun, & Li, 2014).

Luminescent Polymers

Polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been developed, displaying strong fluorescence and high quantum yields. These characteristics suggest their applicability in the creation of novel luminescent materials for various technological applications (Zhang & Tieke, 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including covalent bonding, hydrogen bonding, and van der Waals forces. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Properties

IUPAC Name

5-(2-azidoethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-12-10-1-2-13-3-5-6(4-13)8(15)11-7(5)14/h5-6H,1-4H2,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXMJMURANOHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CCN=[N+]=[N-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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